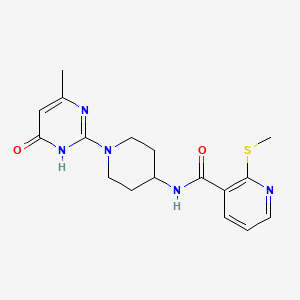

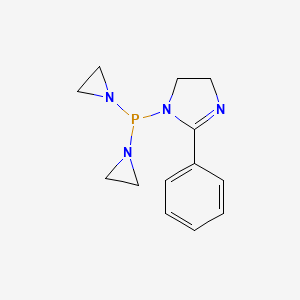

N-(4-(tert-butyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(tert-butyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide” is a compound that belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized in satisfactory yields (45–91%) by substitution reactions of compounds with different substituted piperazines in the presence of pyridine in anhydrous tetrahydrofuran at room temperature .Scientific Research Applications

Photosynthetic Electron Transport Inhibition

N-(4-(tert-butyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide derivatives have been investigated for their potential to inhibit photosynthetic electron transport. A study involving four series of new pyrazoles, including similar compounds, evaluated their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts. Some compounds exhibited inhibitory properties in the micromolar range, comparable to commercial herbicides like diuron, lenacil, and hexazinone. Most molecules exerted significant inhibition in the millimolar range. Molecular modeling suggested that their inhibitory potential is mainly associated with electrostatic properties (Vicentini et al., 2005).

Synthesis and Reactivity

Research on the synthesis and reactivity of related pyrazole derivatives includes the development of new procedures for creating pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones, demonstrating the chemical versatility and potential for further modification of these compounds (Vicentini et al., 1994). Another study focused on the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, showcasing the compound's adaptability in creating fluorinated derivatives for varied applications (Iminov et al., 2015).

Biological Activity

The biological activity of pyrazole derivatives has been a subject of significant interest. A study on the design, synthesis, and biological activity of new pyrazole amide derivatives, including compounds with similar structures, revealed promising insecticidal activity. Two derivatives exhibited good activity against Helicoverpa armigera at low concentrations, showing potential for agricultural applications (Deng et al., 2016).

Antibacterial Agents

Novel analogs of pyrazole derivatives have been synthesized and evaluated for their antibacterial activity. Among them, certain compounds displayed significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. These findings suggest potential applications of these compounds as antibacterial agents, contributing to the development of new antibiotics (Palkar et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use this compound only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Thiazole derivatives are widely studied for their potential antitumor activities . Some of these have been developed into clinical drugs, including Dabrafenib and Dasatinib . Therefore, “N-(4-(tert-butyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide” and similar compounds could be promising candidates for future anticancer drug discovery .

Mechanism of Action

Target of Action

Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity .

Mode of Action

It’s worth noting that similar compounds have been investigated for their antibacterial activity, both in isolation and in complex with cell-penetrating peptides .

Biochemical Pathways

Similar compounds have been shown to display faster killing-kinetics towards bacterial cells, creating pores in the bacterial cell membranes .

Result of Action

Similar compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .

Action Environment

It’s worth noting that the activity of similar compounds has been investigated in conjunction with cell-penetrating peptides, suggesting that the cellular environment could play a role in their action .

properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4OS/c1-12(2,3)9-7-18-11(13-9)14-10(17)8-5-6-16(4)15-8/h5-7H,1-4H3,(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDPMJIQPWPJGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=NN(C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2469980.png)

![5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469982.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2469984.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2469985.png)

![(1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2469987.png)

![(E)-4-(Dimethylamino)-N-[(3-ethylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2469989.png)

![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid](/img/structure/B2469991.png)

![7-[(3,4-Dichlorophenyl)methoxy]chromen-2-one](/img/structure/B2469993.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2469994.png)